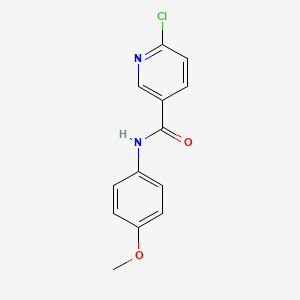

![molecular formula C22H25N5O3 B2681568 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1170896-41-9](/img/structure/B2681568.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

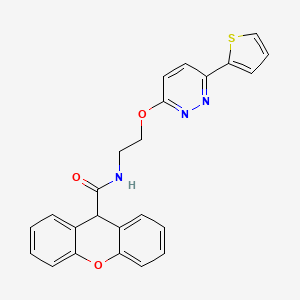

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H25N5O3 and its molecular weight is 407.474. The purity is usually 95%.

BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Oncology: Treatment of Glucose-Starved Tumors

Summary of the Application

This compound, also known as compound 6, has been found to be effective in tumor cells experiencing glucose starvation . It is being explored as a potential antitumor activity for the treatment of glucose-starved tumors .

Methods of Application

The compound was tested on tumor cells under glucose starvation conditions . The specific experimental procedures and technical details are not provided in the search results.

Results or Outcomes

In line with the known dependence of glucose-starved cells on the mitochondria, compound 6 inhibits mitochondrial membrane potential . This supports the concept that tumor cells are dependent on mitochondria under glucose starvation .

Microbiology: Quorum Sensing Modulation in Chromobacterium Violaceum

Summary of the Application

This compound has been screened for its ability to modulate quorum sensing in Chromobacterium violaceum . Quorum sensing is a mechanism of chemical communication in bacteria that ensures their coordinated functioning in microbial populations that have reached high density .

Methods of Application

The compound was tested on Chromobacterium violaceum CV026, a biosensor strain defective in the natural autoinducer C6-AHL biosynthesis . The specific experimental procedures and technical details are not provided in the search results.

Results or Outcomes

The screening showed both agonistic (violacein-inducing) and antagonistic (violacein-inhibiting) activity in the compound . The effective concentrations of these compounds required for 50% violacein inhibition were 3.2–20.4-fold lower than ones causing 50% violacein induction .

Synthetic Cathinones: Recreational Drug Use

Summary of the Application

This compound, also known as Eutylone, is a type of synthetic cathinone . Synthetic cathinones are a large family of amphetamine analogues and are commonly referred to as 'bath salts’ .

Methods of Application

Users have reported administering Eutylone by oral, intravenous, and nasal routes .

Results or Outcomes

Reported effects of synthetic cathinones, including Eutylone, include euphoria, sense of well-being, increased sociability, energy, empathy, increased alertness, improved concentration and focus .

Organic Chemistry: Synthesis of Complex Molecules

Summary of the Application

The compound “N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide” can be used as a building block in the synthesis of complex molecules .

Methods of Application

The specific methods of application or experimental procedures are not provided in the search results.

Results or Outcomes

The outcomes of these syntheses would depend on the specific reactions and conditions used .

Medicinal Chemistry: Amuvatinib Derivative

Summary of the Application

This compound is an amuvatinib derivative . Amuvatinib is a multi-targeted tyrosine kinase inhibitor and is being studied for its potential antineoplastic activity .

Results or Outcomes

The compound was found to be efficacious in tumor cells experiencing glucose starvation . It inhibits mitochondrial membrane potential, supporting the concept that tumor cells are dependent on mitochondria under glucose starvation .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-25-18-5-3-2-4-17(18)24-21(25)13-26-8-10-27(11-9-26)14-22(28)23-16-6-7-19-20(12-16)30-15-29-19/h2-7,12H,8-11,13-15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTCNGQASQCYRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B2681485.png)

![4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2681487.png)

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)

![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide](/img/structure/B2681496.png)

![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B2681498.png)

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2681501.png)

![1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681504.png)

![Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate](/img/structure/B2681508.png)